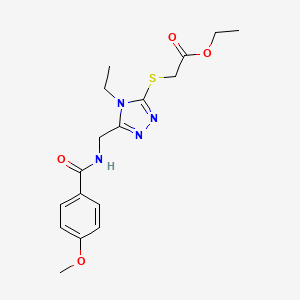

ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-4-21-14(19-20-17(21)26-11-15(22)25-5-2)10-18-16(23)12-6-8-13(24-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLHDJJHAZMEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O4S |

| Molecular Weight | 421.51 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C21H25N5O4S/c1-3... |

The compound features a triazole ring that is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound may act through:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes by binding to their active sites.

- Receptor Modulation : It may alter receptor signaling pathways that are crucial for cancer cell proliferation.

Research indicates that derivatives of triazoles often exhibit significant anticancer properties due to their ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HT-29 (colon cancer) and others .

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives similar to this compound:

- Cytotoxicity Tests : Compounds were tested against various cancer cell lines including HT-29 and exhibited IC50 values in the micromolar range. For instance, derivatives showed enhanced cytotoxicity compared to standard drugs like imatinib .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Antibacterial Tests : Compounds have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections .

- Fungal Inhibition : Some derivatives demonstrated antifungal activity against common pathogens .

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a study focused on the synthesis of S-substituted triazoles, several compounds were synthesized and screened for their antiproliferative effects against colorectal cancer cell lines. Among these, a compound similar to this compound exhibited significant cytotoxicity and induced cell cycle arrest .

Study 2: Toxicological Assessment

A toxicological study assessed the effects of high doses of triazole derivatives on rat heart tissue. The findings indicated that while some compounds exhibited promising therapeutic effects, they also posed risks of toxicity at elevated concentrations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has been studied for its efficacy against various bacterial strains and fungi. A study demonstrated that triazole derivatives can inhibit key enzymes involved in microbial metabolism, making them potential candidates for antibiotic development .

Anticancer Properties

Triazole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth. This compound may act on specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation . Case studies have highlighted its effectiveness against certain types of leukemia and solid tumors.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are being explored as well. Studies suggest that similar triazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Fungicides

Given the antimicrobial properties of triazole derivatives, this compound is being investigated as a potential fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional fungicides. Research has shown that triazoles can disrupt fungal cell membrane synthesis, leading to cell death .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Initial findings suggest it may enhance growth rates and yield in certain crops by modulating hormonal pathways within plants .

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices for various applications. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in coatings and packaging materials .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against bacteria and cancer cell lines |

| Agricultural Science | Fungicides, plant growth regulators | Disrupts fungal membranes; enhances crop yield |

| Material Science | Polymer additives | Improves thermal stability and mechanical properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,2,4-triazole-3-thioacetate derivatives, such as ethyl 2-((4-ethyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of a thiol intermediate (e.g., 4-substituted-4H-1,2,4-triazole-3-thiol) via cyclization of hydrazides or thiourea derivatives under acidic/basic conditions.

- Step 2 : Alkylation of the thiol group using sodium monochloroacetate or ethyl chloroacetate in aqueous or alcoholic media, followed by acidification to yield the acetic acid derivative or its ester .

- Step 3 : Functionalization of the triazole ring via amidation or alkylation. For example, introducing a 4-methoxybenzamido group requires coupling with 4-methoxybenzoyl chloride in the presence of a base like triethylamine .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental Analysis : Validates empirical formula accuracy (±0.3% tolerance) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester CH₃ at δ 1.2–1.4 ppm, triazole protons at δ 8.0–8.5 ppm) .

- HPLC-DAD : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₁N₅O₃S: m/z 376.14) .

Q. How is the preliminary biological activity of such compounds evaluated?

- Methodological Answer :

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-thioacetate core structure?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during alkylation .

- Temperature Control : Cyclization steps (e.g., triazole formation) require reflux (80–100°C), while alkylation proceeds best at 25–40°C .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Yield Tracking : Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation and purity .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting or IR absorbance)?

- Methodological Answer :

- Cross-Validation : Repeat analyses using alternative techniques (e.g., 2D NMR for ambiguous proton assignments) .

- Dynamic Effects : Consider tautomerism in triazole rings (e.g., thione-thiol tautomerism) that may alter spectral patterns .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) to resolve discrepancies .

Q. What strategies ensure reproducibility in biological activity assays for structurally similar derivatives?

- Methodological Answer :

- Standardized Protocols : Adhere to CLSI guidelines for MIC assays, including control strains (e.g., S. aureus ATCC 25923) and consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Blind Testing : Validate results across multiple laboratories to exclude batch-specific anomalies .

- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Q. Which computational tools are recommended for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with protein structures (e.g., COX-2 from PDB ID 5KIR) .

- Parameters : Set grid boxes to cover active sites (e.g., 25 ų for triazole derivatives), and run 50–100 genetic algorithm iterations .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

Q. How can in vitro toxicity data be translated into in vivo efficacy studies?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., bioavailability, hepatotoxicity) .

- Rodent Models : Administer compound orally (10–50 mg/kg) in BALB/c mice and monitor biomarkers (e.g., ALT/AST for liver toxicity) .

- Histopathology : Post-sacrifice, analyze organ tissues (liver, kidney) for lesions or inflammation .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in triazole-thioacetate derivatives?

- Methodological Answer :

- Multivariate Analysis : Use partial least squares regression (PLSR) to correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity .

- Cluster Analysis : Group derivatives by electronic (e.g., dipole moment) or steric (e.g., molar refractivity) properties using PCA .

- QSAR Modeling : Build 3D-QSAR models with CoMFA or CoMSIA (Sybyl-X) to predict activity of untested analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.